molecular formula C19H21N3O6S B2796041 [2-[(1-methylpyrrole-2-carbonyl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate CAS No. 874012-87-0

[2-[(1-methylpyrrole-2-carbonyl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate

Cat. No.: B2796041
CAS No.: 874012-87-0
M. Wt: 419.45
InChI Key: KPLKKJCNWAIHEW-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The compound also contains various functional groups such as carbonyl, amino, oxoethyl, and sulfonylamino groups .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrole compounds can generally be synthesized through methods such as the Paal-Knorr Pyrrole Synthesis . This method involves the condensation of 1,4-diketones with primary amines or ammonia .

Scientific Research Applications

Synthesis of Heterocyclic Systems

Researchers have utilized similar compounds for the synthesis of heterocyclic systems, demonstrating their versatility in preparing diverse heterocyclic structures. For instance, compounds with related functional groups have been used in the preparation of 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, among others, showcasing their utility in synthesizing complex heterocyclic frameworks with potential biological activities (Selič, Grdadolnik, & Stanovnik, 1997).

Domino Annulation Reactions

In another study, related sulfonyl acetate compounds were employed in L-proline-catalyzed domino annulation reactions, leading to the synthesis of thienothiopyran derivatives. This method highlights the compound's role in facilitating complex transformations that result in highly substituted and stereochemically rich scaffolds, essential for the development of novel therapeutic agents (Indumathi, Perumal, & Menéndez, 2010).

Improved Synthesis Methods

An improved synthesis pathway for Clopidogrel, a well-known antiplatelet medication, utilizes compounds bearing a resemblance in functional groups. The synthesis highlights the practicality and efficiency of using such compounds in streamlining the production of clinically significant drugs, focusing on the methodological advancements and high yield characteristics of these processes (Hu Jia-peng, 2012).

Future Directions

The future directions for the study of this compound could involve further exploration of its synthesis, properties, and potential applications. Given the biological activity of other pyrrole derivatives , it could be of interest in fields such as medicinal chemistry and drug discovery.

Properties

IUPAC Name

[2-[(1-methylpyrrole-2-carbonyl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O6S/c1-14-5-7-15(8-6-14)9-11-29(26,27)20-12-18(24)28-13-17(23)21-19(25)16-4-3-10-22(16)2/h3-11,20H,12-13H2,1-2H3,(H,21,23,25)/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPLKKJCNWAIHEW-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)OCC(=O)NC(=O)C2=CC=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(=O)OCC(=O)NC(=O)C2=CC=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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